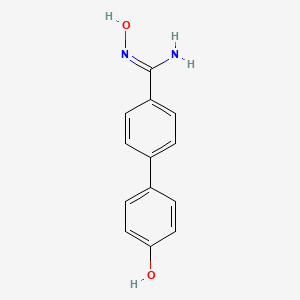

4'-Hydroxybiphenyl-4-carboxamidoxime

Description

4'-Hydroxybiphenyl-4-carboxamidoxime (CAS: 58574-03-1) is a biphenyl derivative featuring a hydroxyl group at the 4' position and a carboxamidoxime group (-C(=NOH)NH₂) at the 4 position of the biphenyl scaffold. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol (derived from ). The compound is commercially available through multiple suppliers (e.g., Alfa Aesar: B21946, Synthonix: H56684) . Its SMILES representation is O=C(NN)c1ccc(cc1)-c1ccc(O)cc1, highlighting the hydroxyl and amidoxime functional groups .

Properties

IUPAC Name |

N'-hydroxy-4-(4-hydroxyphenyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-13(15-17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16-17H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIMHGBCEPLGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxybiphenyl-4-carboxamidoxime typically involves the reaction of 4’-hydroxybiphenyl-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired carboxamidoxime derivative.

Industrial Production Methods: While specific industrial production methods for 4’-Hydroxybiphenyl-4-carboxamidoxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxybiphenyl-4-carboxamidoxime undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxamidoxime group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4’-Hydroxybiphenyl-4-carboxamidoxime has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Hydroxybiphenyl-4-carboxamidoxime involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the carboxamidoxime group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs by Functional Group Substitution

Table 1: Key Structural Analogs and Their Properties

Functional Group Comparison

Amidoxime vs. Carboxylic Acid: 4'-Hydroxybiphenyl-4-carboxamidoxime contains a carboxamidoxime group (-C(=NOH)NH₂), which can act as a bidentate ligand for metal ions. This contrasts with carboxylic acid derivatives (e.g., 4'-Hydroxybiphenyl-4-carboxylic acid, MW 214.22 g/mol ), which lack metal-binding capacity but offer stronger acidity (pKa ~4-5).

Nitro vs. Hydroxyl Groups: The nitro-substituted analog (4'-Nitro[1,1'-biphenyl]-4-carboxylic acid) is used in synthesizing immunomodulatory compounds (e.g., 8-(4′-Nitrobiphenyl-4-ylcarboxamido)naphthalene-1-sulfonic acid) .

Alkyloxy Substituents :

- The hexyloxy-substituted analog (4-(Hexyloxy)-4'-biphenylcarboxylic acid) has a higher molecular weight (298.38 g/mol) and increased lipophilicity, which may improve membrane permeability in biological systems .

Biological Activity

4'-Hydroxybiphenyl-4-carboxamidoxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, experimental findings, and potential applications in medicine and industry.

4'-Hydroxybiphenyl-4-carboxamidoxime is characterized by the presence of both hydroxyl and carboxamidoxime functional groups. These groups contribute to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can further influence its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C13H12N2O3 |

| CAS Number | 885952-07-8 |

| Molecular Weight | 232.25 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxamidoxime (-C(=NOH)NH2) |

The biological activity of 4'-Hydroxybiphenyl-4-carboxamidoxime is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors. The carboxamidoxime group is involved in multiple chemical interactions that can modulate protein activity, leading to observed biological effects such as antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 4'-Hydroxybiphenyl-4-carboxamidoxime exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 4'-Hydroxybiphenyl-4-carboxamidoxime against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound has potential as a therapeutic agent against bacterial infections .

Anticancer Properties

In addition to its antimicrobial effects, 4'-Hydroxybiphenyl-4-carboxamidoxime has been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Experimental Findings

A notable study assessed the cytotoxic effects of the compound on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The results indicate that 4'-Hydroxybiphenyl-4-carboxamidoxime exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

When compared to structurally similar compounds, 4'-Hydroxybiphenyl-4-carboxamidoxime shows distinct biological activities due to its unique functional groups. For example:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4'-Hydroxybiphenyl-4-carboxylic acid | Lacks carboxamidoxime group | Lower reactivity |

| 4'-Methoxybiphenyl-4-carboxamidoxime | Contains methoxy group instead of hydroxyl | Altered chemical properties |

| 4'-Aminobiphenyl-4-carboxamidoxime | Contains an amino group | Different biological profile |

This uniqueness enhances its applicability in various research fields, including medicinal chemistry and drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.